molecular formula C23H21N3O3 B14946915 9-Methoxy-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Methoxy-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B14946915
M. Wt: 387.4 g/mol
InChI Key: GFIVKVYPDCTGDY-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-5-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-9-YL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a pyrazolo[1,5-c][1,3]benzoxazine core with methoxyphenyl and pyridyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-5-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-9-YL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-c][1,3]benzoxazine core, followed by the introduction of the methoxyphenyl and pyridyl groups. Common reagents used in these reactions include various aryl halides, pyridine derivatives, and methoxy-substituted phenols. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-5-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-9-YL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and pyridyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-METHOXYPHENYL)-5-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-9-YL METHYL ETHER has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-5-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-9-YL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHOXYPHENYL)-5-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-9-YL METHYL ETHER is unique due to its combination of methoxyphenyl and pyridyl groups attached to the pyrazolo[1,5-c][1,3]benzoxazine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

9-methoxy-2-(4-methoxyphenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H21N3O3/c1-27-17-7-5-15(6-8-17)20-13-21-19-12-18(28-2)9-10-22(19)29-23(26(21)25-20)16-4-3-11-24-14-16/h3-12,14,21,23H,13H2,1-2H3

InChI Key

GFIVKVYPDCTGDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)OC)OC3C5=CN=CC=C5

Origin of Product

United States

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